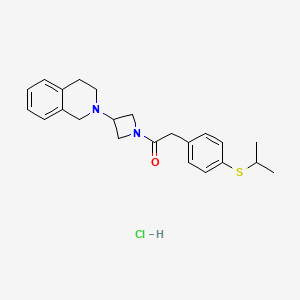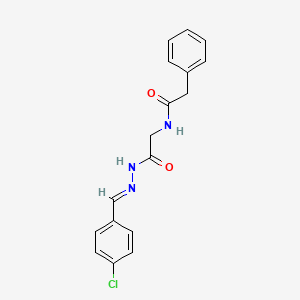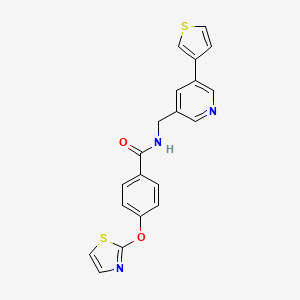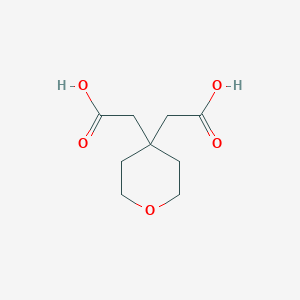
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2OS and its molecular weight is 417.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Azetidinone Synthesis : Azetidinones like the compound have been synthesized from quinoline derivatives. These compounds, including hydroxyazetidinones, demonstrate interesting chemical properties, such as intramolecular hydrogen bonding (Gilchrist & Rahman, 1998).
Structural Elucidation and Spectroscopic Analysis : Novel chloroquinoline derivatives, including those similar to the specified compound, have undergone extensive structural and vibrational spectroscopic studies. This includes analysis using techniques like FTIR, NMR, and single crystal X-ray diffraction (Murugavel et al., 2016).
Biological and Pharmacological Research
Antimicrobial Activities : Compounds structurally related to the given compound have been tested for antimicrobial activity. For instance, azetidin-2-one fused quinoline derivatives have shown efficacy against various bacterial and fungal strains (Nayak et al., 2016).
Antioxidant Properties : Chloroquinoline derivatives, which share a structural similarity with the compound, have been found to possess significant antioxidant activities. These activities are crucial in reducing high glucose levels in the human body, suggesting potential anti-diabetic applications (Murugavel et al., 2017).
Cytotoxicity and Cancer Research : Various 3-hydroxyquinolin-4(1H)-one derivatives, which have a structural resemblance to the compound , have been synthesized and tested for cytotoxic activity against various cancer cell lines. These studies are pivotal in understanding the compound's potential in cancer treatment (Kadrić et al., 2014).
Antituberculosis Activity : Similarly structured 3-heteroarylthioquinoline derivatives have shown promising results in in vitro antituberculosis studies. This indicates potential applications of the compound in treating tuberculosis (Chitra et al., 2011).
properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS.ClH/c1-17(2)27-22-9-7-18(8-10-22)13-23(26)25-15-21(16-25)24-12-11-19-5-3-4-6-20(19)14-24;/h3-10,17,21H,11-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSDYVXTKAQSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)


![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)


![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)


![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)
